molecular formula C13H13BO4 B13988273 (4-(3-Methoxyphenoxy)phenyl)boronic acid

(4-(3-Methoxyphenoxy)phenyl)boronic acid

Katalognummer: B13988273
Molekulargewicht: 244.05 g/mol
InChI-Schlüssel: SENHVWJXLQKZJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(3-Methoxyphenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a methoxy group and a phenoxy group attached to a phenyl ring, further bonded to a boronic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxyphenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-Methoxyphenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(4-(3-Methoxyphenoxy)phenyl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(3-Methoxyphenoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(3-Methoxyphenoxy)phenyl)boronic acid is unique due to its dual functional groups (methoxy and phenoxy) attached to the phenyl ring. This structure provides enhanced reactivity and selectivity in various chemical reactions compared to other boronic acids .

Eigenschaften

Molekularformel

C13H13BO4

Molekulargewicht

244.05 g/mol

IUPAC-Name

[4-(3-methoxyphenoxy)phenyl]boronic acid

InChI

InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3

InChI-Schlüssel

SENHVWJXLQKZJM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.